molecular formula C12H7ClN4O2 B178070 4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 187724-90-9

4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B178070
M. Wt: 274.66 g/mol
InChI Key: UIDMSVGNGNXGET-UHFFFAOYSA-N
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Patent
US06140317

Procedure details

4-Chloro-6-(4-nitro-phenyl)-7H-pyrrolo[2,3-d]pyrimidine is prepared, with the exclusion of moisture, by heating 4-hydroxy-6-(4-nitro-phenyl)-7H-pyrrolo[2,3-d]pyrimidine to boiling point with an excess of POCl3. The suspension is concentrated to a residual volume of 20 ml by evaporation. The residue is introduced in portions into water, neutralized with solid NaHCO3, and 0.2 liter of ethyl acetate is added. Filtration and washing with hot THF yield the title compound, m.p. >280° C.; FAB-MS: (M+H)+ =275.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[C:3]2[CH:10]=[C:9]([C:11]3[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=3)[NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.O=P(Cl)(Cl)[Cl:22]>>[Cl:22][C:2]1[C:3]2[CH:10]=[C:9]([C:11]3[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][CH:12]=3)[NH:8][C:4]=2[N:5]=[CH:6][N:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C2=C(N=CN1)NC(=C2)C2=CC=C(C=C2)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
4-Chloro-6-(4-nitro-phenyl)-7H-pyrrolo[2,3-d]pyrimidine is prepared, with the exclusion of moisture
CONCENTRATION
Type
CONCENTRATION
Details
The suspension is concentrated to a residual volume of 20 ml by evaporation
ADDITION
Type
ADDITION
Details
The residue is introduced in portions into water
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with hot THF

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)NC(=C2)C2=CC=C(C=C2)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.